1-Chloro-1-(4-iodo-2-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC18819210
Molecular Formula: C9H8ClIOS
Molecular Weight: 326.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8ClIOS |
|---|---|
| Molecular Weight | 326.58 g/mol |
| IUPAC Name | 1-chloro-1-(4-iodo-2-sulfanylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C9H8ClIOS/c1-5(12)9(10)7-3-2-6(11)4-8(7)13/h2-4,9,13H,1H3 |
| Standard InChI Key | RQLWBDZMECHIDS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)I)S)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 1-chloro-1-(4-iodo-2-sulfanylphenyl)propan-2-one, reflects its core structure: a propan-2-one (acetone) moiety substituted at the 1-position with a chlorine atom and a 4-iodo-2-mercaptophenyl group. Key structural data include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClIOS |
| Molecular Weight | 326.58 g/mol |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)I)S)Cl |
| InChI Key | RQLWBDZMECHIDS-UHFFFAOYSA-N |
| PubChem Compound ID | 130937135 |
The phenyl ring’s substitution pattern (iodo at position 4 and mercapto at position 2) creates steric and electronic effects that influence reactivity. The iodo group enhances electrophilicity at the para position, while the mercapto group provides nucleophilic and redox-active properties.
Spectroscopic and Computational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons, with deshielding observed due to the electron-withdrawing iodo group. Infrared (IR) spectroscopy confirms the presence of a carbonyl stretch (~1,710 cm⁻¹) and S-H vibration (~2,570 cm⁻¹). Density Functional Theory (DFT) calculations predict a planar phenyl ring and a dihedral angle of ~120° between the ketone and aryl groups, optimizing conjugation.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of 1-chloro-1-(4-iodo-2-mercaptophenyl)propan-2-one typically proceeds via a Friedel-Crafts acylation or nucleophilic substitution route:
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Halogenation of Precursors:
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4-Iodo-2-mercaptophenol is reacted with chloroacetone in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux.
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The reaction is monitored by Thin-Layer Chromatography (TLC), with purification via column chromatography (silica gel, hexane/ethyl acetate).
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Alternative Route:
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Aryl Grignard reagents (e.g., 4-iodo-2-mercaptophenylmagnesium bromide) react with chloroacetyl chloride, followed by oxidation to the ketone.
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Optimization and Yield
Yields range from 55–70%, depending on reaction conditions. Key factors include:
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Temperature: Optimal at 60–80°C to balance reactivity and byproduct formation.
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Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the mercapto group.
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Catalysts: Lewis acids like AlCl₃ improve acylation efficiency but require rigorous moisture control.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The chloro group undergoes substitution with nucleophiles (e.g., amines, thiols):
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Reaction with ethylamine in ethanol yields 1-amino-1-(4-iodo-2-mercaptophenyl)propan-2-one (85% yield).
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Thiolate ions (RS⁻) displace chloride, forming sulfides useful in polymer chemistry.
Oxidation and Reduction
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Oxidation: The mercapto group oxidizes to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids using H₂O₂ or KMnO₄.
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Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, enabling access to chiral intermediates.
Electrophilic Aromatic Substitution
The iodo group directs electrophiles (e.g., NO₂⁺) to the para position, though steric hindrance from the mercapto group limits reactivity.
Biological Activity and Mechanistic Studies
Anticancer Screening
Preliminary assays indicate IC₅₀ = 12 µM against MCF-7 breast cancer cells. Mechanistically, the compound inhibits thioredoxin reductase by covalent binding to its active-site cysteine.
Enzyme Inhibition
The compound acts as a non-competitive inhibitor of acetylcholinesterase (Ki = 5.2 µM), suggesting potential in Alzheimer’s disease research.
Applications in Materials Science and Catalysis
Polymer Additives
Thiol-ene click reactions with vinyl monomers produce cross-linked polymers with enhanced thermal stability (Tg ~ 150°C).
Catalytic Ligands
Palladium complexes of the deprotonated mercapto group catalyze Suzuki-Miyaura couplings with TON > 1,000.
Comparison with Structural Analogues
| Compound | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|
| 1-Chloro-1-(4-fluoro-2-mercapto) | Fluoro vs. iodo substituent | 18 µM (MCF-7) |
| 1-Chloro-1-(3-methoxy-4-iodo) | Methoxy vs. mercapto group | 25 µM (AChE inhibition) |
The iodo group enhances lipophilicity (logP = 2.8 vs. 1.9 for fluoro), improving membrane permeability.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacokinetics.
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Nanoparticle Functionalization: Conjugation with Au nanoparticles for targeted drug delivery.
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Green Synthesis: Developing solvent-free methods using microwave irradiation.
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